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Compound of Interest

Compound Name:
Amino-PEG4-C2-SH

hydrochloride

Cat. No.: B8228598 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and

purification of Amino-PEG4-C2-SH hydrochloride, a heterobifunctional linker commonly

utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other

bioconjugates. This document outlines a plausible multi-step synthetic route, detailed

experimental protocols, and purification strategies.

Overview and Physicochemical Properties
Amino-PEG4-C2-SH hydrochloride is a hydrophilic linker molecule featuring a terminal

primary amine and a thiol group, separated by a tetraethylene glycol (PEG4) spacer and an

ethyl (C2) group. The hydrochloride salt form enhances its stability and solubility in aqueous

media. Its structure allows for the conjugation of two different molecular entities, making it a

valuable tool in drug discovery and development.
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Property Value Source

Molecular Formula C₁₀H₂₄ClNO₄S [1][2][3]

Molecular Weight 289.82 g/mol [1][2][3]

Appearance Colorless to light yellow liquid [1][2][3]

Solubility
Soluble in DMSO (≥ 125

mg/mL)
[1][2][3]

Storage Conditions
-20°C, protect from light, store

under nitrogen
[1][2][3]

Synthetic Pathway
A logical and efficient synthetic route for Amino-PEG4-C2-SH hydrochloride initiates from the

commercially available N-Boc-protected amino-PEG4-alcohol. The synthesis involves a three-

step process:

Activation of the Terminal Hydroxyl Group: The hydroxyl group of the starting material is

converted into a better leaving group, such as a tosylate, to facilitate subsequent nucleophilic

substitution.

Introduction of a Protected Thiol Group: The activated hydroxyl group is displaced by a

protected thiol, typically a thioacetate, via reaction with a suitable sulfur nucleophile like

potassium thioacetate.

Simultaneous Deprotection and Salt Formation: The Boc protecting group on the amine and

the acetyl protecting group on the thiol are removed under acidic conditions, which

concurrently forms the hydrochloride salt of the final product.
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Step 1: Hydroxyl Activation

Step 2: Thioacetate Formation

Step 3: Deprotection & Salt Formation

Boc-NH-PEG4-C2-OH

Boc-NH-PEG4-C2-OTs

TsCl, Et3N, DCM

Boc-NH-PEG4-C2-SAc

KSAc, DMF

H2N-PEG4-C2-SH·HCl

HCl in Dioxane

Click to download full resolution via product page

Synthetic Route for Amino-PEG4-C2-SH Hydrochloride

Experimental Protocols
The following protocols are detailed methodologies for each step of the synthesis and the final

purification.

Step 1: Synthesis of Boc-NH-PEG4-C2-OTs
This step involves the tosylation of the terminal hydroxyl group of N-Boc-amino-PEG4-C2-

alcohol.

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount (mmol) Mass/Volume

Boc-NH-PEG4-C2-OH 293.38 10.0 2.93 g

Triethylamine (Et₃N) 101.19 15.0 2.09 mL

p-Toluenesulfonyl

chloride (TsCl)
190.65 12.0 2.29 g

Dichloromethane

(DCM)
- - 50 mL

Procedure:

Dissolve Boc-NH-PEG4-C2-OH (1.0 eq) in anhydrous dichloromethane (DCM) under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add triethylamine (1.5 eq) dropwise to the solution.

Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at

0°C.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Step 2: Synthesis of Boc-NH-PEG4-C2-SAc
This protocol describes the nucleophilic substitution of the tosyl group with a thioacetate group.
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Materials:

Reagent
Molar Mass ( g/mol
)

Amount (mmol) Mass/Volume

Boc-NH-PEG4-C2-

OTs
447.54

8.0 (assuming ~80%

yield from Step 1)
3.58 g

Potassium thioacetate

(KSAc)
114.23 16.0 1.83 g

Dimethylformamide

(DMF)
- - 40 mL

Procedure:

Dissolve the crude Boc-NH-PEG4-C2-OTs (1.0 eq) in anhydrous dimethylformamide (DMF)

under an inert atmosphere.

Add potassium thioacetate (2.0 eq) to the solution.

Heat the reaction mixture to 60°C and stir for 4-6 hours.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

Wash the organic layer several times with water to remove DMF and excess KSAc, followed

by a final wash with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the

crude thioacetate intermediate.

Step 3: Synthesis of Amino-PEG4-C2-SH hydrochloride
This final step involves the simultaneous deprotection of the Boc and thioacetate groups.

Materials:
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Reagent
Molar Mass ( g/mol
)

Amount (mmol) Mass/Volume

Boc-NH-PEG4-C2-

SAc
351.48

6.4 (assuming ~80%

yield from Step 2)
2.25 g

4 M HCl in 1,4-

Dioxane
- - 20 mL

Procedure:

Dissolve the crude Boc-NH-PEG4-C2-SAc in a minimal amount of anhydrous DCM or

directly in the HCl/dioxane solution.

Add 4 M HCl in 1,4-dioxane (a significant excess) to the solution at 0°C.

Stir the reaction mixture at room temperature for 2-4 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, concentrate the reaction mixture under reduced pressure to remove the

solvent and excess HCl.

The resulting residue is the crude Amino-PEG4-C2-SH hydrochloride.

Purification
Purification of the final product is crucial to remove any remaining starting materials,

intermediates, and reaction byproducts. Due to the polar and basic nature of the final product,

specialized chromatography techniques are recommended.

Purification Workflow:

Crude H2N-PEG4-C2-SH·HCl Silica Gel Chromatography
(Amine-Functionalized) Fraction Collection TLC/LC-MS Analysis Solvent RemovalPool Pure Fractions Pure H2N-PEG4-C2-SH·HCl
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Purification Workflow for the Final Product

Detailed Purification Protocol:

Column Preparation: Prepare a column with amine-functionalized silica gel. The basic nature

of the amine-functionalized silica helps to prevent the strong adsorption and tailing of the

basic amine product that can occur with standard silica gel.[4][5]

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and

load it onto the column.

Elution: Elute the column with a gradient of a suitable solvent system, such as

dichloromethane/methanol or ethyl acetate/hexane with a small percentage of a basic

modifier like triethylamine to ensure the free base form is eluted.

Fraction Analysis: Collect fractions and analyze them by TLC, staining with ninhydrin to

visualize the amine-containing product.

Product Isolation: Combine the pure fractions and remove the solvent under reduced

pressure to obtain the purified product as the free base.

Salt Conversion (Optional if free base is isolated): To obtain the hydrochloride salt, dissolve

the purified free base in a minimal amount of anhydrous diethyl ether or DCM and add a

stoichiometric amount of HCl in diethyl ether or dioxane. The hydrochloride salt will

precipitate and can be collected by filtration.

Characterization Data
The identity and purity of the synthesized Amino-PEG4-C2-SH hydrochloride should be

confirmed by various analytical techniques.
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Analysis Expected Results

¹H NMR

Peaks corresponding to the ethylene glycol

protons, the ethyl bridge protons, and the

protons adjacent to the amine and thiol groups.

The integration of these peaks should be

consistent with the structure.

¹³C NMR

Signals corresponding to the carbons of the

PEG chain, the ethyl group, and the carbons

adjacent to the nitrogen and sulfur atoms.

Mass Spectrometry (ESI-MS)
A molecular ion peak corresponding to the mass

of the free amine form [M+H]⁺.

Purity (HPLC)
A single major peak, indicating high purity

(typically >95%).

Disclaimer: The experimental protocols and data provided in this guide are based on

established chemical principles and analogous transformations reported in the scientific

literature. Researchers should exercise standard laboratory safety precautions and may need

to optimize these procedures for their specific experimental conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Synthesis and Purification of Amino-
PEG4-C2-SH Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-
c2-sh-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-c2-sh-hydrochloride
https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-c2-sh-hydrochloride
https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-c2-sh-hydrochloride
https://www.benchchem.com/product/b8228598#synthesis-and-purification-of-amino-peg4-c2-sh-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8228598?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8228598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

